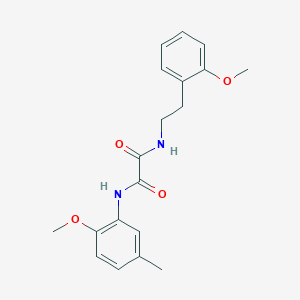

N1-(2-methoxy-5-methylphenyl)-N2-(2-methoxyphenethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-methoxy-5-methylphenyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-13-8-9-17(25-3)15(12-13)21-19(23)18(22)20-11-10-14-6-4-5-7-16(14)24-2/h4-9,12H,10-11H2,1-3H3,(H,20,22)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWBETSZNDTMLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-methoxy-5-methylphenyl)-N2-(2-methoxyphenethyl)oxalamide typically involves the reaction of 2-methoxy-5-methylphenylamine with 2-methoxyphenethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

- Dissolve 2-methoxy-5-methylphenylamine and 2-methoxyphenethylamine in anhydrous dichloromethane.

- Add oxalyl chloride dropwise to the solution while maintaining the temperature at 0°C.

- Stir the reaction mixture at room temperature for several hours.

- Quench the reaction with water and extract the product with an organic solvent.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N1-(2-methoxy-5-methylphenyl)-N2-(2-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

Reduction: The oxalamide moiety can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination can be used.

Major Products Formed:

Oxidation: Formation of phenolic derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N1-(2-methoxy-5-methylphenyl)-N2-(2-methoxyphenethyl)oxalamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-methoxy-5-methylphenyl)-N2-(2-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Research Findings and Implications

- Methyl vs. Halogen Substituents: Methyl groups (target compound) vs. chloro/fluoro (compound 28, 70) alter electronic properties, impacting enzyme inhibition efficacy .

- Regulatory Considerations: S336’s regulatory approval highlights oxalamides’ safety profile in food applications.

Biological Activity

N1-(2-methoxy-5-methylphenyl)-N2-(2-methoxyphenethyl)oxalamide is an organic compound belonging to the oxalamide class, characterized by its unique structural features, including two methoxy groups and a methyl group on the phenyl rings. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 357.4 g/mol. The presence of methoxy and methyl substituents contributes to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H21N3O4 |

| Molecular Weight | 357.4 g/mol |

| Functional Groups | Methoxy, Methyl |

| Oxalamide Backbone | Present |

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxy-5-methylphenylamine with 2-methoxyphenethylamine in the presence of oxalyl chloride under anhydrous conditions. The general steps include:

- Dissolving both amines in anhydrous dichloromethane.

- Adding oxalyl chloride dropwise while maintaining low temperatures.

- Stirring the mixture at room temperature for several hours.

- Quenching with water and extracting the product using organic solvents.

- Purifying via recrystallization or column chromatography.

Biological Activity

Research into the biological activity of this compound is still in preliminary stages, but studies suggest that compounds with similar structures may exhibit significant biological effects:

Case Studies

While specific case studies focusing solely on this compound are scarce, related compounds have demonstrated noteworthy biological activities:

-

Compound Similarity : A study on related oxalamides indicated their ability to inhibit certain cancer cell lines through apoptosis induction.

- Mechanism : These compounds often interact with specific enzymes or receptors, modulating their activity and leading to anticancer effects.

- Molecular Docking Studies : Computational studies have suggested that similar compounds can effectively bind to active sites of enzymes involved in metabolic pathways, illustrating their potential as drug candidates.

Interaction Studies

The interaction studies for this compound focus on its binding affinity to various biological targets. These studies are crucial for elucidating the compound's mechanism of action and potential therapeutic applications. Preliminary data suggest that compounds with similar structural motifs may modulate enzyme activities or receptor functions.

Q & A

Q. What controls are essential in toxicity studies to distinguish compound-specific effects from artifacts?

- Methodological Answer :

- Vehicle controls : Use DMSO or saline at equivalent concentrations to rule out solvent cytotoxicity .

- Positive controls : Include known toxicants (e.g., doxorubicin) to validate assay sensitivity .

- Metabolic inhibition : Co-treat with CYP450 inhibitors (e.g., ketoconazole) to assess metabolite-driven toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.